![molecular formula C14H18N2O B11876545 8-Quinolinol, 7-[(diethylamino)methyl]- CAS No. 77895-34-2](/img/structure/B11876545.png)
8-Quinolinol, 7-[(diethylamino)methyl]-
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Overview
Description
7-((Diethylamino)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the diethylamino group at the 7-position enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-((Diethylamino)methyl)quinolin-8-ol can be synthesized via the Mannich reaction, which involves the condensation of 8-hydroxyquinoline with formaldehyde and diethylamine. The reaction is typically carried out in an ethanol solution under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of 7-((Diethylamino)methyl)quinolin-8-ol follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-((Diethylamino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
8-Quinolinol, 7-[(diethylamino)methyl]- exhibits chelating properties due to the presence of the hydroxyl group at the 8-position and the diethylamino group at the 7-position. This unique structure enhances its reactivity and biological activity. The compound can form stable complexes with metal ions, which are crucial in various biological processes.
Mechanism of Action:
- Chelation: The compound binds metal ions, disrupting metal-dependent enzymatic activities in microorganisms and cancer cells.
- Antimicrobial Action: It interferes with metal-dependent enzymes, inhibiting microbial growth.
- Anticancer Activity: Induces apoptosis in cancer cells by disrupting metal ion homeostasis.
Chemistry
- Ligand in Coordination Chemistry: Used for the extraction and separation of metal ions.
- Synthesis of Dyes and Pigments: Employed in industrial applications for producing colorants.
Biology
- Antimicrobial Properties: Investigated against a range of pathogens.
- Anticancer Properties: Studied for its potential to treat various cancers.
Medicine
- Therapeutic Agent: Potential use in treating diseases such as cancer and infections.
- Neuroprotective Effects: Emerging studies suggest possible applications in neurodegenerative diseases.
Anticancer Studies
Research has demonstrated that 8-Quinolinol, 7-[(diethylamino)methyl]- exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies on Hep-G2 and BEL-7404 cell lines revealed IC50 values of 0.8 nM and 11.88 nM respectively, indicating potent anticancer activity .
- In vivo studies using HeLa xenografts showed a tumor inhibition rate of 43.7%, highlighting its potential as an effective anticancer agent .
Antimicrobial Activity
The compound has shown promising results against several microbial strains:
- It demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent .
Comparative Data Table
Application Area | Specific Use | Findings |
---|---|---|
Chemistry | Ligand for metal ion extraction | Effective in separating metal ions from solutions |
Biology | Antimicrobial | Exhibited significant antimicrobial activity against various pathogens |
Medicine | Anticancer | Induced apoptosis in cancer cells with low IC50 values |
Mechanism of Action
The mechanism of action of 7-((Diethylamino)methyl)quinolin-8-ol involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can disrupt various biological processes. In antimicrobial applications, it interferes with the metal-dependent enzymes in microorganisms, leading to their inhibition. In anticancer applications, it can induce apoptosis in cancer cells by disrupting metal ion homeostasis .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
7-((Dimethylamino)methyl)quinolin-8-ol: Similar structure but with a dimethylamino group instead of a diethylamino group.
5,7-Dichloro-2-((dimethylamino)methyl)quinolin-8-ol: Contains additional chlorine substituents, enhancing its reactivity.
Uniqueness
7-((Diethylamino)methyl)quinolin-8-ol is unique due to the presence of the diethylamino group, which enhances its lipophilicity and biological activity. This makes it more effective in crossing biological membranes and interacting with molecular targets compared to its analogs .
Biological Activity
8-Quinolinol, 7-[(diethylamino)methyl]- is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of 8-Quinolinol derivatives often involves interactions with various molecular targets. Key mechanisms include:
- NAD(P)H-quinone oxidoreductase (NQO1) Inhibition : Compounds like 8-Quinolinol can inhibit NQO1, leading to antiproliferative effects in cancer cells by inducing mitochondrial dysfunction and apoptosis through the modulation of Bcl-2 and Bax proteins .
- Telomerase Activity Inhibition : Certain complexes of 8-HQ derivatives have demonstrated the ability to inhibit telomerase activity, which is crucial for cancer cell immortality. For instance, Co(II) complexes derived from 8-HQ showed significantly lower IC50 values against HeLa cells compared to traditional chemotherapeutics like cisplatin .
Structure-Activity Relationship (SAR)
The biological efficacy of 8-Quinolinol derivatives is heavily influenced by substituents at various positions on the quinoline ring. Research indicates that:
- Substituents at C-7 : The introduction of different functional groups at the C-7 position can enhance or diminish anticancer activity. For example, halogen substitutions have shown varying effects on cytotoxicity against different cancer cell lines .
- Lipophilicity and Electron-Withdrawing Groups : Higher lipophilicity and the presence of electron-withdrawing groups on the anilide ring have been correlated with increased antiviral activity against viruses like H5N1 and potentially COVID-19 .
Case Studies
- Anticancer Activity : A study evaluating a series of 5,7-dihalo-8-quinolinol derivatives found that certain compounds exhibited IC50 values as low as 0.80 nM against HeLa cells, demonstrating potent anticancer properties while maintaining low toxicity to normal cells .
- Antiviral Properties : Research on di-substituted derivatives revealed significant inhibition rates against H5N1 virus growth with minimal cytotoxicity. For instance, a compound with a specific substitution pattern achieved over 91% virus growth inhibition .
- Combinatorial Studies : Combinations of 8-HQ derivatives with metal complexes have shown synergistic effects in anticancer activity. For example, cobalt(II) complexes demonstrated enhanced cytotoxicity compared to their parent compounds alone .
Data Tables
Compound Name | IC50 (nM) | Target Cell Line | Activity Type |
---|---|---|---|
Co(II)-Complex with 8-HQ | 0.80 | HeLa | Antitumor |
3-Cl-2-F Derivative | - | H5N1 | Antiviral |
Diethylamino Substituted Compound | - | Various | Antimicrobial |
Properties
CAS No. |
77895-34-2 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
7-(diethylaminomethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H18N2O/c1-3-16(4-2)10-12-8-7-11-6-5-9-15-13(11)14(12)17/h5-9,17H,3-4,10H2,1-2H3 |
InChI Key |
ZDKKFSNLZTZYRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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